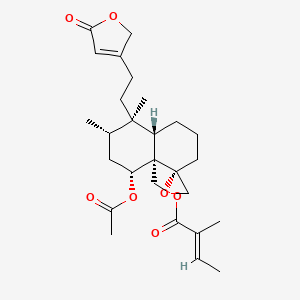

Ajugacumbin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ajugacumbin B is a naturally occurring diterpenoid compound found in the plant Ajuga forrestii. It is known for its antifeedant properties, particularly against the pest Helicoverpa armigera, with an effective concentration (EC50) of 15.2 μg/cm²

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ajugacumbin B involves several steps, starting from simpler diterpenoid precursors. The process typically includes:

Oxidation: Introduction of oxygen-containing functional groups.

Cyclization: Formation of the core diterpenoid structure.

Functional Group Modifications: Adjustments to side chains and functional groups to achieve the final structure.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Methods under investigation include:

Plant Extraction: Isolating this compound from Ajuga forrestii using solvents like ethanol or methanol.

Biotechnological Approaches: Using genetically modified microorganisms to produce this compound through fermentation processes.

Análisis De Reacciones Químicas

Types of Reactions: Ajugacumbin B undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

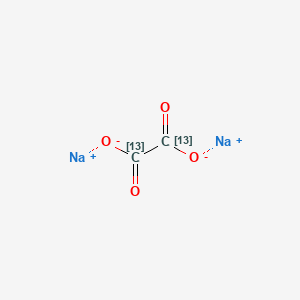

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Ajugacumbin B has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study diterpenoid synthesis and reactivity.

Biology: Investigated for its role in plant defense mechanisms and its effects on insect physiology.

Medicine: Explored for its potential anti-inflammatory and cytotoxic properties.

Industry: Potential use as a natural pesticide due to its antifeedant properties.

Mecanismo De Acción

Ajugacumbin B exerts its effects primarily through interaction with specific molecular targets in insects. It disrupts feeding behavior by:

Binding to Receptors: Interacting with taste receptors in insects, leading to deterrence.

Inhibiting Enzymes: Affecting digestive enzymes, reducing nutrient absorption.

Pathways Involved: Involvement of signaling pathways related to taste and digestion in insects.

Comparación Con Compuestos Similares

Ajugacumbin B can be compared with other diterpenoids such as:

Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.

Ginkgolide B: A diterpenoid lactone with platelet-activating factor antagonist properties.

Taxol: A diterpenoid used as an anticancer agent.

Uniqueness of this compound:

Antifeedant Properties: Unlike many diterpenoids, this compound is specifically noted for its strong antifeedant activity.

Source: Derived from Ajuga forrestii, a unique source compared to other diterpenoids.

Propiedades

Fórmula molecular |

C27H38O7 |

|---|---|

Peso molecular |

474.6 g/mol |

Nombre IUPAC |

[(4S,4aS,5R,7S,8R,8aS)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26+,27+/m0/s1 |

Clave InChI |

TWZAPYCYRPQAOD-QCCSVCQZSA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)OC[C@]12[C@@H](CCC[C@@]13CO3)[C@]([C@H](C[C@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

SMILES canónico |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)

![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)

![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)

![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)